![molecular formula C14H11FN6 B3849670 4-fluorobenzaldehyde (1-phenyl-1H-tetrazol-5-yl)hydrazone](/img/structure/B3849670.png)
4-fluorobenzaldehyde (1-phenyl-1H-tetrazol-5-yl)hydrazone
Overview
Description
Fluorobenzaldehyde is a group of three constitutional isomers of fluorinated benzaldehyde . Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms .
Synthesis Analysis
Tetrazoles can be synthesized in eco-friendly approaches such as the use of water as solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .
Molecular Structure Analysis
The molecular formula of 4-Fluorobenzaldehyde is C7H5FO . Tetrazoles are a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .
Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat. It undergoes reaction with few active metals and produces new compounds which are explosives to shocks .
Physical And Chemical Properties Analysis
4-Fluorobenzaldehyde has a melting point of -44.5°C to -10°C, a boiling point of 175°C to 181°C, and a density of 1.18 g/cm3 to 1.175 g/cm3 . Tetrazole shows a melting point temperature at 155–157°C .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-1-phenyltetrazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN6/c15-12-8-6-11(7-9-12)10-16-17-14-18-19-20-21(14)13-4-2-1-3-5-13/h1-10H,(H,17,18,20)/b16-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYPMYJVELQOSF-MHWRWJLKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)NN=CC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)N/N=C/C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1-phenyl-1H-tetrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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